
1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chloromethyl group attached to the isoquinoline ring, along with a phenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride typically involves the chloromethylation of 4-phenylisoquinoline. This can be achieved through the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require an acidic environment and controlled temperatures to ensure the formation of the desired chloromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Substituted isoquinolines with various functional groups.
Oxidation: Isoquinoline carboxylic acids or aldehydes.
Reduction: Methylated isoquinolines.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation . The phenylisoquinoline structure allows for π-π interactions with aromatic amino acids in the active sites of enzymes or receptors, enhancing binding affinity .
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-methylisoquinoline: Similar structure but with a methyl group instead of a phenyl group.
1-(Chloromethyl)-4-phenylpyridine: Similar structure but with a pyridine ring instead of an isoquinoline ring.
Uniqueness: 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride is unique due to its specific combination of a chloromethyl group and a phenylisoquinoline structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
91123-69-2 |
|---|---|
Fórmula molecular |
C16H13Cl2N |
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-phenylisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H12ClN.ClH/c17-10-16-14-9-5-4-8-13(14)15(11-18-16)12-6-2-1-3-7-12;/h1-9,11H,10H2;1H |
Clave InChI |
LOEXPZWVVHAVKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C3=CC=CC=C32)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


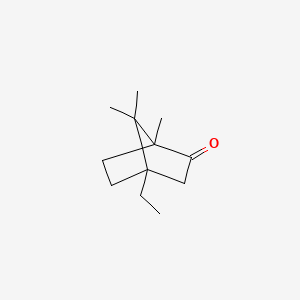
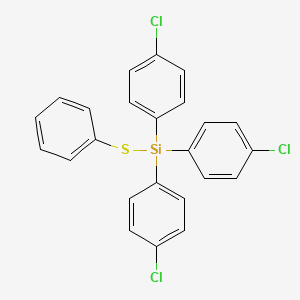

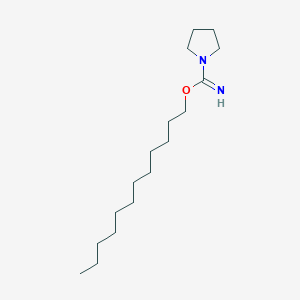
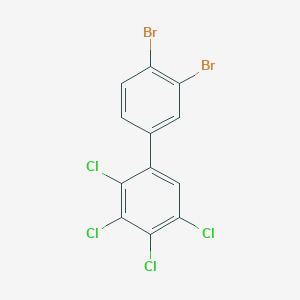
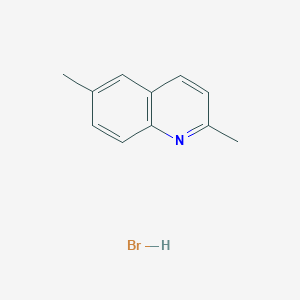
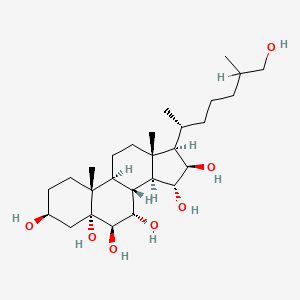
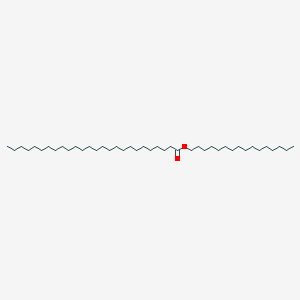


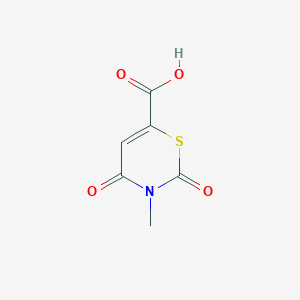
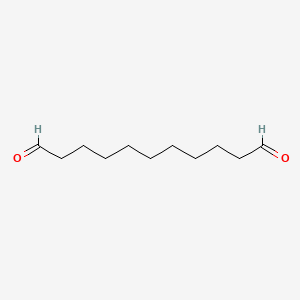
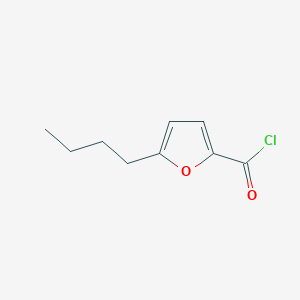
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)
